molecular formula C14H10FNO B6375803 2-Cyano-4-(3-fluoro-4-methylphenyl)phenol, 95% CAS No. 1261967-34-3

2-Cyano-4-(3-fluoro-4-methylphenyl)phenol, 95%

Cat. No. B6375803
CAS RN: 1261967-34-3
M. Wt: 227.23 g/mol
InChI Key: ODFMSMVYFHICKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-4-(3-fluoro-4-methylphenyl)phenol, 95% (hereafter referred to as 2-CFP) is an organic compound with a wide range of scientific applications. It is used in a variety of fields, such as biochemistry, physiology, and lab experiments. 2-CFP has unique properties that make it a valuable tool for researchers.

Scientific Research Applications

2-CFP is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals and other organic compounds, and as a fluorescent probe for biophysical studies. It is also used in the production of polymers and in the study of the structure and dynamics of proteins.

Mechanism of Action

2-CFP acts as an electron-withdrawing group, which increases the reactivity of the molecule. This makes it an effective catalyst in organic synthesis. It also acts as a fluorescent probe, with the ability to bind to proteins and other molecules and emit light when exposed to ultraviolet light.
Biochemical and Physiological Effects
2-CFP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in DNA replication, transcription, and translation. It has also been shown to have anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

2-CFP has several advantages for lab experiments. It is relatively easy to synthesize and has a wide range of applications. It is also relatively stable and has a low toxicity profile. However, it is also quite expensive and can be difficult to obtain in large quantities.

Future Directions

There are several potential future directions for research into 2-CFP. These include further exploration of its biochemical and physiological effects, development of new synthetic methods, and investigation of its potential applications in drug discovery. Additionally, further research could be done into its potential use as a fluorescent probe for biophysical studies.

Synthesis Methods

2-CFP is synthesized by a three-step process. First, 4-fluorophenylacetonitrile is reacted with sodium hydroxide to form 4-fluorophenylacetic acid. Second, 4-fluorophenylacetic acid is reacted with sodium cyanide to form 2-cyano-4-fluorophenol. Finally, 2-cyano-4-fluorophenol is reacted with 4-methylphenylmagnesium bromide to form 2-CFP.

properties

IUPAC Name

5-(3-fluoro-4-methylphenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO/c1-9-2-3-11(7-13(9)15)10-4-5-14(17)12(6-10)8-16/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFMSMVYFHICKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684690
Record name 3'-Fluoro-4-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-4-(3-fluoro-4-methylphenyl)phenol

CAS RN

1261967-34-3
Record name 3'-Fluoro-4-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.